Anti-Influenza Activity: Eleutheroside B1 Exhibits Broad-Spectrum Antiviral IC₅₀ of 64–125 μg/ml, a Property Absent in Syringin
Eleutheroside B1 demonstrates broad-spectrum anti-human influenza virus activity with IC₅₀ values ranging from 64 to 125 μg/ml across multiple influenza strains . In contrast, eleutheroside B (syringin), despite being a primary marker compound used for Eleutherococcus product standardization, lacks documented direct antiviral activity against influenza viruses. Transcriptomic analysis of influenza A virus (PR8 strain)-infected A549 lung epithelial cells treated with eleutheroside B1 identified 1,871 differentially expressed genes compared to untreated infected controls, with specific downregulation of host genes MAN2A2 and POLR2A and viral genes PA, PB1, PB2, and HA [1]. Molecular docking studies revealed docking scores of 11.3029 for MAN2A1 (3BVT) and 9.0133 for POLR2A with eleutheroside B1 [1]. Bisulfite-sequencing PCR further demonstrated that eleutheroside B1 treatment significantly increased the average proportion of methylated CpGs (-222–72 bp) in the POLR2A promoter region [1].
| Evidence Dimension | Anti-influenza virus activity (IC₅₀) |
|---|---|
| Target Compound Data | 64–125 μg/ml |
| Comparator Or Baseline | Eleutheroside B (syringin): no documented anti-influenza activity |
| Quantified Difference | Qualitative difference: B1 active; B inactive against influenza |
| Conditions | In vitro antiviral assay; influenza virus strains (broad-spectrum) |
Why This Matters
Researchers developing antiviral agents or studying host-pathogen interactions require eleutheroside B1 specifically; syringin cannot substitute for antiviral mechanism studies targeting POLR2A-mediated transcriptional inhibition or N-glycosylation pathway modulation.
- [1] Yan W, Zheng C, He J, et al. Eleutheroside B1 mediates its anti-influenza activity through POLR2A and N-glycosylation. Int J Mol Med. 2018;42(5):2776-2792. DOI: 10.3892/ijmm.2018.3863. View Source
